3-溴-4-甲氧基苯乙酸酯

描述

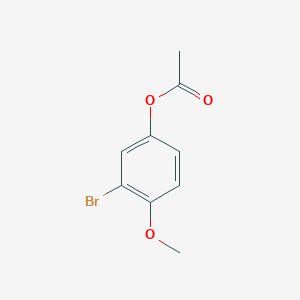

“3-Bromo-4-methoxyphenyl acetate” is a chemical compound with the linear formula C9H9BrO3 . It has a molecular weight of 245.074 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methoxyphenyl acetate” can be represented by the linear formula C9H9BrO3 . The compound contains a bromine atom, a methoxy group (-OCH3), and an acetyl group (-COCH3) attached to a phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methoxyphenyl acetate” include a molecular weight of 245.074 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 361.1±27.0 °C at 760 mmHg, and a melting point of 115-117ºC .科学研究应用

合成和结构分析:该化合物已被合成并分析其分子结构。例如,Guzei 等人。(2010 年)通过区域选择性溴化合成了 2-(3-溴-4-甲氧苯基)乙酸,从而深入了解了其结构特性 (Guzei, Gunderson, & Hill, 2010)。

在制药领域的潜力:该化合物的衍生物已被研究其药用潜力。例如,李等人。(2012 年)发现来自海洋红藻罗多梅拉藻的含氮新溴酚,其中包括 3-溴-4-甲氧苯基的衍生物,对自由基表现出有效的清除活性,表明在食品和制药领域作为天然抗氧化剂的潜在应用 (Li, Li, Gloer, & Wang, 2012)。

在有机化学中的作用:该化合物在合成各种有机化学衍生物中起作用。例如,Boyes 和 Hewson(2000 年)讨论了 α-溴酸衍生物和溴代醇的对映选择性合成,其中使用了 3-溴-4-甲氧苯基的衍生物 (Boyes & Hewson, 2000)。

抗氧化特性:已发现该化合物及其衍生物具有抗氧化特性。例如,赵等人。(2004 年)从红藻罗多梅拉藻中鉴定出溴酚衍生物,包括 3-溴-5-羟基-4-甲氧苯基乙酸,并探索了它们的抗氧化活性 (Zhao et al., 2004)。

在材料科学中的应用:该化合物在材料科学中具有潜在应用,特别是在调节聚合物的 оптические свойства方面。李、瓦姆沃尼斯和霍尔德克罗夫特(2002 年)讨论了通过分子控制增强聚(噻吩)的固态发射,其中 4-甲氧苯基衍生物发挥了重要作用 (Li, Vamvounis, & Holdcroft, 2002)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .

Mode of Action

It is known that brominated compounds often act as electrophiles, undergoing reactions with nucleophiles in biological systems . The methoxy group might also play a role in its interaction with its targets.

Biochemical Pathways

It’s worth noting that brominated compounds are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Result of Action

Brominated compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

(3-bromo-4-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGWUSCGVXOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)

![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)

![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)